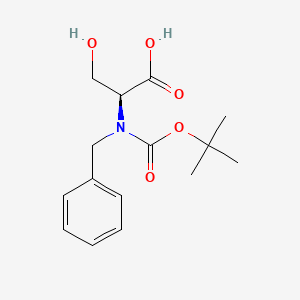
Boc-benzylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-benzylserine is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-benzylserine can be synthesized through several methods. One common approach involves the protection of serine’s hydroxyl group with a benzyl group, followed by the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of serine, followed by purification through crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Boc-benzylserine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyl group can be reduced to yield the free hydroxyl group.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is used for Boc deprotection.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free hydroxyl group.
Substitution: Formation of free amine.
Scientific Research Applications
Boc-benzylserine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for various bioactive compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Boc-benzylserine exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits amino acid transporters such as LAT1 and ASCT2, disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. This leads to reduced cell viability and inhibition of cell cycle progression in cancer cells .
Comparison with Similar Compounds
Benzylserine: Similar structure but lacks the Boc protection on the amino group.
α-Ethynylphenylalanine: Another protected amino acid with different functional groups.
Uniqueness: Boc-benzylserine is unique due to its dual protection, which provides stability during synthetic processes and allows for selective deprotection under specific conditions. This makes it highly valuable in peptide synthesis and other applications where controlled reactivity is essential .
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(12(10-17)13(18)19)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
LDERFNFRJLQIAC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















